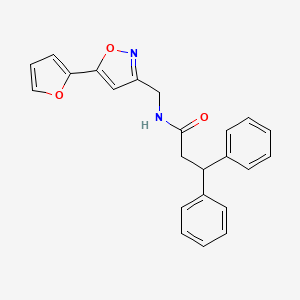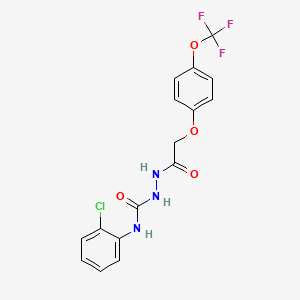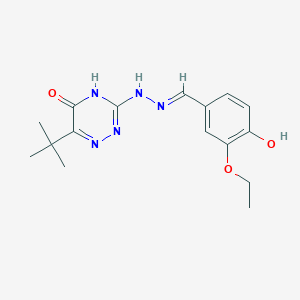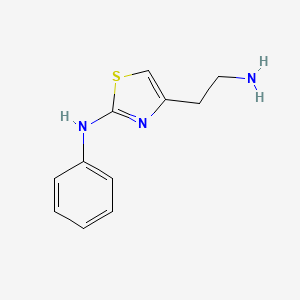
6-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C8H10F3NO3 . It is a derivative of piperidine-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of “6-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid” can be represented by the InChI code: 1S/C8H10F3NO3/c9-8(10,11)4-12-3-5(7(14)15)1-2-6(12)13/h5H,1-4H2,(H,14,15) .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid” include a molecular weight of 225.17 . More specific properties such as melting point, boiling point, and density were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Electronic Structure and Synthesis
A study by Vrabel et al. (2014) focuses on the electronic structure, synthesis, and specific interactions in derivatives of 6-oxopiperidine-2-carboxylic acid. They explore the crystallization of these molecules and their absolute configurations, which are confirmed through diffraction measurements. The research highlights the formation of multidimensional networks within the crystal structures due to strong O-H...O hydrogen bonds and weak C-H...O interactions, which are critical for understanding the properties and potential applications of these compounds (Vrabel, Sivý, Šafár̆, & Marchalin, 2014).
Antimicrobial Evaluation
Srinivasan et al. (2010) conducted research on novel fluoroquinolone derivatives, including some related to 6-oxopiperidine-3-carboxylic acid. They synthesized and evaluated these compounds for their antibacterial and antifungal activities. The study provides insights into the potential of these derivatives as antimicrobial agents, using techniques like microbroth dilution for assessment (Srinivasan, Beema Shafreen, Nithyanand, Manisankar, & Pandian, 2010).
Spectroscopic Properties and Quantum Mechanical Study
Devi, Bishnoi, and Fatma (2020) investigated the spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid using FT-IR, NMR, and UV techniques. The study includes quantum chemical methods to analyze molecular properties like Mulliken charges, HOMO and LUMO energies, and thermodynamic parameters. This research is vital for understanding the chemical behavior and potential applications of these compounds in various fields (Devi, Bishnoi, & Fatma, 2020).
Photoluminescence Properties
Yu et al. (2006) synthesized two 2D coordination polymers with drug ligand Enoxacin, which is related to 6-oxopiperidine-3-carboxylic acid. They analyzed the crystal structures and photoluminescence properties of these compounds. The study reveals the potential of these polymers in developing new materials with specific optical properties (Yu, Chen, Tan, Liang, Zhou, & Zhang, 2006).
Antibacterial Agents
Research by Matsumoto et al. (1984) explored 1,4-dihydro-4-oxopyridinecarboxylic acids, including derivatives of 6-oxopiperidine-3-carboxylic acid, as antibacterial agents. They synthesized and evaluated various compounds, including enoxacin, for their antibacterial activity and structure-activity relationships. This study contributes to the understanding of the antibacterial potential of these compounds (Matsumoto, Miyamoto, Minamida, Nishimura, Egawa, & Nishimura, 1984).
Safety and Hazards
Propiedades
IUPAC Name |
6-oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO3/c9-8(10,11)4-12-3-5(7(14)15)1-2-6(12)13/h5H,1-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWVBVSTSRCUNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-1,3-benzodioxol-5-yl-2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2452779.png)
![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}-N'-(pyridin-3-ylmethyl)ethanediamide](/img/structure/B2452782.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2452786.png)
![4-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]-2,3,6,7-tetrahydro-1H-azepine dihydrochloride](/img/structure/B2452788.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2452791.png)


![N-(2,5-difluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2452794.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2452797.png)
![1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-3-(pyrrolidin-1-yl)piperidine](/img/structure/B2452798.png)